molecular formula C11H9ClN2S B1376176 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine CAS No. 1483584-61-7

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

Cat. No.: B1376176
CAS No.: 1483584-61-7
M. Wt: 236.72 g/mol
InChI Key: WHLZGNKUNRVSHP-UHFFFAOYSA-N
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Description

Structural Classification of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

The compound’s structure comprises a pyrimidine ring system with three distinct substituents:

  • Chlorine atom at position 4 : This electronegative group enhances the ring’s electrophilicity, facilitating nucleophilic substitution reactions.
  • Phenylsulfanylmethyl group at position 2 : The thioether (-S-CH₂-) linkage introduces steric bulk and modulates electronic properties through sulfur’s lone pairs, influencing binding interactions in biological systems.
  • Unsubstituted positions (1, 3, 5, and 6) : These sites offer opportunities for further functionalization, such as alkylation or cross-coupling reactions.

Table 1: Key Structural and Physicochemical Properties

Property Value
Molecular formula C₁₁H₉ClN₂S
Molecular weight 236.72 g/mol
Hybridization of sulfur sp³ (thioether linkage)
Bond angles (C-S-C) ~100° (distorted tetrahedral)
Tautomeric potential Limited due to fixed substituents

The planar pyrimidine ring and substituent arrangement enable π-π stacking interactions with aromatic biological targets, as observed in HIV-1 reverse transcriptase inhibition studies.

Historical Development of Pyrimidine Sulfanyl Derivatives

The synthesis of pyrimidine thioethers emerged in the late 20th century alongside growing interest in sulfur-containing heterocycles. Key milestones include:

  • 1980s–1990s : Development of one-pot condensation methods using thiourea and aldehydes to construct pyrimidine-thioether scaffolds.
  • 1998 : Nugent et al. reported pyrimidine thioethers as potent inhibitors of HIV-1 reverse transcriptase, with IC₅₀ values as low as 66 nM against mutant strains.
  • 2020s : Expansion into neuropharmacology, with derivatives like 5c and 5f demonstrating antidepressant and anxiolytic activities through GABA-A receptor modulation.

Early synthetic routes relied on nucleophilic displacement of chloropyrimidines with thiols, but modern approaches employ transition-metal catalysis for regioselective thioether formation. For example, Kambe et al. optimized the reaction of ethyl cyanoacetate with thiourea and aldehydes to yield 2-thioxo-tetrahydropyrimidine precursors.

Significance in Heterocyclic Chemistry Research

This compound serves as a versatile building block in three key areas:

  • Drug Discovery :

    • The chloro group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties.
    • Thioether linkages enhance blood-brain barrier permeability, enabling CNS-targeted agents.
  • Materials Science :

    • Sulfur’s polarizability supports applications in organic semiconductors and charge-transfer complexes.
  • Chemical Biology :

    • The compound’s structure enables probe development for studying enzyme mechanisms, particularly in nucleotide metabolism.

Mechanistic Insights :

  • In HIV inhibition, the thioether’s sulfur atom coordinates with Mg²⁺ ions in the reverse transcriptase active site, while the pyrimidine ring mimics natural nucleotides.
  • For antifungal applications, derivatives disrupt ergosterol biosynthesis via cytochrome P450 inhibition, as demonstrated in Candida albicans assays.

Properties

IUPAC Name

4-chloro-2-(phenylsulfanylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-6-7-13-11(14-10)8-15-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLZGNKUNRVSHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-methyl-4-hydroxypyrimidine

  • Reagents: Phosphorus oxychloride (POCl₃) and an organic base such as triethylamine or pyridine.
  • Conditions: The reaction is typically carried out by mixing 2-methyl-4-hydroxypyrimidine with excess POCl₃ and organic base at 25–100°C for 2–5 hours.
  • Work-up: After reaction completion, excess POCl₃ is removed under reduced pressure, and the mixture is quenched with ice water, followed by extraction with an organic solvent like ethyl acetate.
  • Yields and Purity: Purities >98% and yields ranging from 78% to 92% have been reported depending on the organic base used (triethylamine, diisopropylethylamine, N,N-dimethylaniline, pyridine, etc.).
Organic Base Used Reaction Temp (°C) Reaction Time (h) Yield (%) Purity (%)
Triethylamine 25 2 88.98 >98
Diisopropylethylamine 45 5 91.55 >98
N,N-Dimethylaniline 85 4 85.56 >98
Pyridine 100 3 77.86 >98

Table 1: Chlorination of 2-methyl-4-hydroxypyrimidine to 4-chloro-2-methylpyrimidine using various organic bases.

Introduction of the Phenylsulfanyl Methyl Group

The phenylsulfanyl methyl substituent at the 2-position can be introduced by nucleophilic substitution or coupling reactions involving thiol or sulfanyl reagents.

Thiomethylation via Nucleophilic Substitution

  • Starting material: 4-chloro-2-(chloromethyl)pyrimidine or 4-chloro-2-methylpyrimidine derivatives.
  • Reagents: Thiophenol (benzenethiol) or phenylsulfanyl nucleophiles.
  • Conditions: Reaction typically occurs under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO, at moderate temperatures (room temperature to 80°C).
  • Outcome: The nucleophilic sulfur attacks the electrophilic carbon adjacent to the pyrimidine, forming the phenylsulfanyl methyl substituent.

Alternative Approach: Benzoylation and Sulfoxidation

  • Benzoylation of pyrimidine thioate derivatives followed by sulfoxidation has been reported to modify pyrimidine sulfanyl groups, which could be adapted for phenylsulfanyl methyl derivatives.
  • This method involves refluxing pyrimidine derivatives with benzoyl chloride in pyridine, followed by oxidation with hydrogen peroxide in acetic acid to yield sulfonyl derivatives.

Representative Synthetic Procedure (Hypothetical)

Based on analogous methods, a plausible synthesis of 4-chloro-2-[(phenylsulfanyl)methyl]pyrimidine could be:

  • Synthesis of 4-chloro-2-(chloromethyl)pyrimidine:
    • Chlorination of 2-(hydroxymethyl)pyrimidine with POCl₃ and triethylamine at 25–80°C for 2–4 hours.
  • Nucleophilic substitution:
    • React 4-chloro-2-(chloromethyl)pyrimidine with thiophenol in the presence of K₂CO₃ in DMF at 50–70°C for 6–12 hours.
  • Purification:
    • Extract with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and purify by recrystallization or column chromatography.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%) Notes
1 2-methyl-4-hydroxypyrimidine + POCl₃ + Organic Base 25–100°C, 2–5 h 4-chloro-2-methylpyrimidine 78–92 Base choice affects yield
2 4-chloro-2-(chloromethyl)pyrimidine + Thiophenol + Base 50–70°C, 6–12 h This compound Variable Requires optimization

Analytical and Purification Notes

  • Purity assessment: Typically performed by gas chromatography (GC) or high-performance liquid chromatography (HPLC), with purities >98% achievable.
  • Structural confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular weight and substitution patterns.
  • Environmental considerations: Using POCl₃ requires careful handling due to toxicity; quenching with ice water and extraction minimizes environmental impact.

Research Findings and Optimization Insights

  • The choice of organic base in chlorination significantly influences yield and purity.
  • Reaction temperature and time must be optimized to balance conversion and minimize by-products.
  • The nucleophilic substitution step's efficiency depends on the solvent and base, with polar aprotic solvents and mild bases preferred to maintain selectivity.
  • Sulfur nucleophiles such as thiophenol provide good nucleophilicity for substitution but require controlled conditions to avoid side reactions.
  • Green chemistry approaches are being explored to reduce toxic reagents and waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and bases like potassium carbonate in solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride in solvents like tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.

    Oxidation: Sulfoxides or sulfones derived from the phenylsulfanyl group.

    Reduction: Dechlorinated or modified phenylsulfanyl derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Variations at the Pyrimidine Core

Methylsulfanyl vs. Phenylsulfanylmethyl Groups
  • 4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine (): Replacing the phenylsulfanylmethyl group with a methylsulfanyl group simplifies the structure but reduces steric bulk. Lower molecular weight (C₇H₅ClN₂S₂ vs. C₁₁H₉ClN₂S₂) decreases lipophilicity (logP: ~2.1 vs. ~3.5). Retains reactivity at C4 for further functionalization .
  • 4-Chloro-2-{3-chloro-2-[(3,5-dimethylpiperidin-1-yl)methyl]phenylsulfanyl}-6-methoxypyrimidine () :

    • Additional methoxy (C6) and piperidinylmethyl-phenylsulfanyl (C2) substituents enhance solubility and target specificity.
    • Demonstrated applications in medicinal chemistry due to improved pharmacokinetic properties .
Halogen and Sulfonyl Modifications
  • 4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine (): Fluorine substitution increases metabolic stability and electronegativity. Amino group (C2) enables hydrogen bonding, contrasting with the phenylsulfanylmethyl group’s hydrophobic effects .
  • 4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine (): Sulfonyl group enhances polarity and oxidative stability.

Physicochemical and Spectroscopic Properties

Compound Name Molecular Formula Melting Point (°C) IR (cm⁻¹) ¹H NMR Key Shifts (δ, ppm) Reference
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine C₁₁H₉ClN₂S₂ Not reported Not available Not available
Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(phenylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate C₁₇H₁₇ClN₂O₃S₂ 145–147 3400 (OH), 1717 (C=O) 1.81 (s, 3H), 3.82 (s, 3H)
4-Chloro-2-(methylsulfanyl)thieno[3,2-d]pyrimidine C₇H₅ClN₂S₂ Not reported Not available 2.58 (s, 3H), 4.53 (s, 2H)

Key Observations :

  • The introduction of ester or sulfonyl groups (e.g., ) increases molecular complexity and alters spectroscopic profiles.
  • Methylsulfanyl derivatives exhibit simpler NMR spectra due to fewer aromatic protons .

Biological Activity

4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the pyrimidine class, which is known for its diverse biological properties, including antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C10H9ClN2S
  • Molecular Weight: 224.71 g/mol
  • IUPAC Name: this compound

Structural Features

The presence of a chlorine atom at the 4-position and a phenylsulfanyl group at the 2-position contributes to its unique reactivity and biological activity. The sulfur atom in the phenylsulfanyl group can participate in various interactions with biological macromolecules, enhancing the compound's potential as a therapeutic agent.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antimicrobial activity. In studies involving related compounds, it was noted that certain derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while being less effective against Gram-negative bacteria and fungi like Candida albicans .

CompoundActivity Against S. aureusActivity Against B. subtilisActivity Against C. albicans
This compoundModerate (growth inhibition zones 14–18 mm)Moderate (growth inhibition zones 14–18 mm)No activity

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes relevant to various diseases. For example, some studies indicate that pyrimidine derivatives can act as inhibitors of purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism . The selectivity and potency of these inhibitors are critical for their therapeutic applications.

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. For instance, compounds based on similar structures have been reported to have low cytotoxicity against non-cancerous cells, indicating a favorable therapeutic index .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Binding: The compound may bind to active sites of enzymes, inhibiting their function.
  • Receptor Modulation: It may interact with specific receptors, altering their signaling pathways.
  • Interference with Nucleic Acids: Some pyrimidine derivatives are known to interfere with nucleic acid synthesis, which can be leveraged for anticancer strategies.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of pyrimidine derivatives, including those similar to this compound.

  • Synthesis and Antimicrobial Evaluation:
    • A study synthesized various arylthio-pyrimidines and evaluated their antimicrobial properties. Compounds with phenylthio substitutions showed moderate activity against tested bacterial strains .
  • Cytotoxicity Profiling:
    • Another research effort assessed the cytotoxic effects of pyrimidine derivatives on T-lymphoblastic cell lines, revealing compounds with selective toxicity towards cancer cells while exhibiting minimal effects on normal lymphocytes .
  • Enzyme Inhibition Studies:
    • Research highlighted the design and synthesis of PNP inhibitors based on pyrimidine scaffolds, demonstrating potent inhibition against both human and Mycobacterium tuberculosis PNP with selectivity ratios favoring pathogenic targets over human enzymes .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact. Use NIOSH-certified respirators if vapor exposure is anticipated .
  • Containment : Perform reactions in a fume hood or glovebox when generating toxic intermediates (e.g., thiol byproducts) .
  • Waste Management : Segregate halogenated organic waste and dispose via licensed hazardous waste facilities to avoid environmental contamination .

Q. What spectroscopic techniques are recommended for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal structure to confirm substituent positioning and dihedral angles (e.g., pyrimidine vs. phenyl ring alignment, as seen in similar compounds with dihedral angles ~64°) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify sulfanyl-methyl (-SCH2_2-) and chloro group integration. For example, the methylene proton signal typically appears at δ 4.2–4.5 ppm .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities using reverse-phase C18 columns with ESI+ ionization .

Q. How can synthetic routes to this compound be optimized for yield and scalability?

  • Methodological Answer :

  • Reagent Selection : Use thionyl chloride (SOCl2_2) in CH2_2Cl2_2 for chlorination steps, as demonstrated in analogous pyrimidine syntheses (yield: 75–85%) .
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene to reduce side reactions during sulfanyl group introduction .
  • Statistical Design : Apply factorial design (e.g., 2k^k methods) to test variables like temperature, stoichiometry, and catalyst loading, minimizing experimental runs while maximizing data robustness .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :

  • Reaction Path Search : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction intermediates and transition states, identifying low-energy pathways for functionalization (e.g., Suzuki coupling at the 4-chloro position) .
  • Docking Studies : Screen derivatives against target proteins (e.g., kinase enzymes) using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol and favorable hydrophobic interactions .
  • ADMET Prediction : Employ tools like SwissADME to predict solubility (LogP < 3), metabolic stability, and blood-brain barrier penetration for drug development candidates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, ATP concentrations) to eliminate variability. For example, IC50_{50} discrepancies in kinase inhibition may arise from differing assay temperatures (25°C vs. 37°C) .
  • Meta-Analysis : Aggregate data from multiple studies using Bayesian statistics to identify outliers and adjust for batch effects .
  • Mechanistic Studies : Use CRISPR-edited cell models to confirm target specificity and rule off-target effects .

Q. How does the sulfanyl-methyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Profiling : Conduct competition experiments between the chloro and sulfanyl groups using nucleophiles (e.g., NaN3_3). Monitor reaction progress via 1H^1H-NMR to determine regioselectivity .
  • DFT Analysis : Calculate Fukui indices to map electrophilic/nucleophilic sites. The 4-chloro position typically shows higher electrophilicity (F+^+ > 0.1) compared to the sulfanyl-methyl group .
  • Leaving Group Evaluation : Compare activation energies for Cl^- vs. SPh^- displacement using Arrhenius plots. Chloro substitution is generally favored due to lower steric hindrance .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine
Reactant of Route 2
4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine

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